![molecular formula C21H14BrF12NO B1621572 N1-di[3,5-di(trifluorométhyl)phényl]méthyl-3-bromobutanamide CAS No. 680579-72-0](/img/structure/B1621572.png)
N1-di[3,5-di(trifluorométhyl)phényl]méthyl-3-bromobutanamide
Vue d'ensemble
Description
N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of trifluoromethyl groups, which contribute to its high reactivity and stability
Applications De Recherche Scientifique
Organic Synthesis
N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide serves as a versatile intermediate in organic synthesis. Its structure allows for the introduction of trifluoromethyl groups, which can enhance the biological activity of pharmaceutical compounds. The trifluoromethyl group is known to improve metabolic stability and bioavailability.
Case Study: Synthesis of Novel Pharmaceuticals
Research has demonstrated that derivatives of this compound can be synthesized to create novel pharmaceuticals targeting specific biological pathways. For instance, modifications to the amide group can lead to compounds with enhanced anti-cancer properties .
Catalysis
The compound's unique structure makes it a candidate for use in catalysis, particularly in promoting organic transformations through hydrogen bonding interactions.
Example: Organocatalysis
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been identified as a privileged motif in catalyst development due to its ability to stabilize transition states in reactions . This suggests that related compounds like N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide may also exhibit catalytic properties.
Material Science
The compound can be utilized in the development of advanced materials due to its fluorinated structure, which imparts unique thermal and chemical stability.
Application in Coatings
Fluorinated compounds are often used in coatings for their hydrophobic properties. N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide could potentially enhance the performance of protective coatings in harsh environments .
Data Table: Summary of Applications
Application Area | Description | Key Benefits |
---|---|---|
Organic Synthesis | Intermediate for pharmaceutical synthesis | Enhanced metabolic stability and bioavailability |
Catalysis | Potential organocatalyst for organic transformations | Stabilizes transition states |
Material Science | Development of advanced coatings | Improved thermal and chemical stability |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,5-di(trifluoromethyl)benzaldehyde: This intermediate is synthesized through the trifluoromethylation of benzaldehyde.
Formation of N1-di[3,5-di(trifluoromethyl)phenyl]methylamine: The benzaldehyde derivative is then reacted with an amine to form the corresponding amine.
Bromination: The final step involves the bromination of the butanamide moiety to yield N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, resulting in the formation of corresponding acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used under controlled conditions.
Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are used to facilitate the hydrolysis process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis results in the formation of acids and amines.
Mécanisme D'action
The mechanism of action of N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl groups enhance its ability to interact with hydrophobic regions of proteins and enzymes, potentially inhibiting or modulating their activity. The bromine atom can also participate in halogen bonding, further influencing its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its role in hydrogen-bonding catalysis.
3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate: Used as a thiophile in glycosylation reactions.
Uniqueness
N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide stands out due to its unique combination of trifluoromethyl groups and a bromobutanamide moiety, which confer distinct chemical reactivity and biological activity
Activité Biologique
N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide (CAS No. 680579-72-0) is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and medicinal chemistry. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C21H14BrF12NO
- Molar Mass : 604.23 g/mol
- Density : 1.552 g/cm³ (predicted)
- Boiling Point : 434.1 °C (predicted)
- pKa : 13.50 (predicted)
The compound features a complex structure characterized by multiple trifluoromethyl groups, which significantly influence its biological interactions and pharmacokinetics.
N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide is primarily studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters in the brain. Inhibition of these enzymes is a viable strategy for treating neurodegenerative diseases such as Alzheimer's disease.
In Vitro Studies
A study evaluated various derivatives of similar compounds against AChE and BuChE using spectrophotometric methods. The results highlighted that certain analogues exhibited moderate inhibition with IC50 values ranging from 18.2 to 196.6 μmol/L for AChE and from 9.2 to 196.2 μmol/L for BuChE. Notably, N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide was identified as a potent inhibitor against both enzymes, outperforming established drugs like rivastigmine in certain aspects .
Case Studies
-
Acetylcholinesterase Inhibition :
- A range of derivatives based on N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide showed varying degrees of inhibition against AChE and BuChE.
- The most effective compounds demonstrated enhanced lipophilicity and structural features conducive to central nervous system penetration, making them promising candidates for further development in treating cognitive disorders .
-
Synthesis and Optimization :
- Various synthetic routes have been explored to optimize the yield and activity of N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide derivatives.
- The use of different acylation methods has led to the identification of compounds with improved selectivity and potency against cholinesterases .
Data Table: Biological Activity Overview
Compound Name | IC50 (AChE) μmol/L | IC50 (BuChE) μmol/L | Notes |
---|---|---|---|
N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide | 18.2 - 196.6 | 9.2 - 196.2 | Superior to rivastigmine |
N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide | TBD | TBD | Potential for CNS drug development |
Propriétés
IUPAC Name |
N-[bis[3,5-bis(trifluoromethyl)phenyl]methyl]-3-bromobutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrF12NO/c1-9(22)2-16(36)35-17(10-3-12(18(23,24)25)7-13(4-10)19(26,27)28)11-5-14(20(29,30)31)8-15(6-11)21(32,33)34/h3-9,17H,2H2,1H3,(H,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNJPEGIXLDMAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrF12NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381614 | |
Record name | N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680579-72-0 | |
Record name | N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.